![molecular formula C21H17F3N6O2 B2721872 N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251574-30-7](/img/structure/B2721872.png)
N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Description
N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H17F3N6O2 and its molecular weight is 442.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mechanism Studies
Research into compounds with similar structures has led to significant findings. For instance, triazolopyrimidines have been identified as potential antiasthma agents, with their activity evaluated using the human basophil histamine release assay. The synthesis process involves several steps, including reacting arylamidines with sodium ethyl formylacetate, leading to the formation of pyrimidinones, which are further processed to produce triazolopyrimidines. This research highlights the structural requirements for optimal activity and identifies specific compounds for further pharmacological study (Medwid et al., 1990).
Radioligand Imaging
Another application lies in radioligand imaging, where a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been synthesized as selective ligands for imaging the translocator protein (18 kDa) with PET. The incorporation of fluorine-18 into these compounds allows for in vivo imaging, demonstrating the versatility of triazolopyrimidines in diagnostic applications (Dollé et al., 2008).
Anticancer Research
In the realm of cancer research, [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and shown to act as anticancer agents with a unique mechanism of tubulin inhibition. These compounds are capable of overcoming resistance attributed to several multidrug resistance transporter proteins, indicating their potential as therapeutic agents against various cancers (Zhang et al., 2007).
Molecular Probes
Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as molecular probes for studying the receptor, illustrating the chemical's utility in understanding biochemical pathways and receptor interactions (Kumar et al., 2011).
Antimicrobial and Antitumor Activities
Lastly, enaminones derived from similar compounds have shown significant antitumor and antimicrobial activities. This demonstrates the potential of triazolopyrimidines and related structures in developing new therapeutic agents against various diseases (Riyadh, 2011).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-16(11)24)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-8-13(22)4-6-15(17)23/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZCNBIHZDGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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